3-((5-Bromothiophen-2-yl)methyl)-1,3-diazaspiro[4.4]nonane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((5-Bromothiophen-2-yl)methyl)-1,3-diazaspiro[4.4]nonane-2,4-dione is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of atoms, which includes a brominated thiophene ring and a diazaspiro nonane core. Such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Bromothiophen-2-yl)methyl)-1,3-diazaspiro[4.4]nonane-2,4-dione typically involves multistep organic reactions. One common approach is the condensation of 5-bromothiophene-2-carbaldehyde with a suitable amine to form an intermediate Schiff base. This intermediate is then cyclized under acidic or basic conditions to yield the spirocyclic core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Types of Reactions
3-((5-Bromothiophen-2-yl)methyl)-1,3-diazaspiro[4.4]nonane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiolate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile .
Scientific Research Applications
3-((5-Bromothiophen-2-yl)methyl)-1,3-diazaspiro[4.4]nonane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-((5-Bromothiophen-2-yl)methyl)-1,3-diazaspiro[4.4]nonane-2,4-dione involves its interaction with specific molecular targets. The brominated thiophene ring can interact with enzymes or receptors, potentially inhibiting their activity. The spirocyclic core may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-((5-Chlorothiophen-2-yl)methyl)-1,3-diazaspiro[4.4]nonane-2,4-dione
- 3-((5-Methylthiophen-2-yl)methyl)-1,3-diazaspiro[4.4]nonane-2,4-dione
- 3-((5-Fluorothiophen-2-yl)methyl)-1,3-diazaspiro[4.4]nonane-2,4-dione
Uniqueness
The uniqueness of 3-((5-Bromothiophen-2-yl)methyl)-1,3-diazaspiro[4.4]nonane-2,4-dione lies in its brominated thiophene ring, which can impart distinct electronic and steric properties. This can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for further research .
Properties
Molecular Formula |
C12H13BrN2O2S |
---|---|
Molecular Weight |
329.21 g/mol |
IUPAC Name |
3-[(5-bromothiophen-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione |
InChI |
InChI=1S/C12H13BrN2O2S/c13-9-4-3-8(18-9)7-15-10(16)12(14-11(15)17)5-1-2-6-12/h3-4H,1-2,5-7H2,(H,14,17) |
InChI Key |
HKJAGWOBDKVSIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C(=O)N(C(=O)N2)CC3=CC=C(S3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.